8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate
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Overview
Description
8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including industrial and scientific research. This compound, in particular, is characterized by its unique structure, which includes oxygen, sulfur, and tin atoms, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include organotin precursors, thiols, and alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place. The use of catalysts and advanced purification techniques ensures that the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound. These products have diverse applications in various fields .
Scientific Research Applications
8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dioctyl-7-oxo-, 2-ethylhexyl ester: Similar structure but different functional groups.
4,4-dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate: Similar core structure but different substituents.
Uniqueness
8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
67905-22-0 |
---|---|
Molecular Formula |
C19H36O6S3Sn |
Molecular Weight |
575.4 g/mol |
IUPAC Name |
2-[butyl-bis(2-propanoyloxyethylsulfanyl)stannyl]sulfanylethyl propanoate |
InChI |
InChI=1S/3C5H10O2S.C4H9.Sn/c3*1-2-5(6)7-3-4-8;1-3-4-2;/h3*8H,2-4H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
RUCNLZXIXRXWCC-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[Sn](SCCOC(=O)CC)(SCCOC(=O)CC)SCCOC(=O)CC |
Origin of Product |
United States |
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